molecular formula C20H19ClO2 B14634164 1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene CAS No. 52750-08-0

1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene

Cat. No.: B14634164
CAS No.: 52750-08-0
M. Wt: 326.8 g/mol
InChI Key: UEDUOQKTLXXNEY-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene typically involves the condensation of 4-chlorobenzaldehyde with an appropriate indene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene can be compared with other indene derivatives, such as:

Properties

CAS No.

52750-08-0

Molecular Formula

C20H19ClO2

Molecular Weight

326.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methylindene

InChI

InChI=1S/C20H19ClO2/c1-4-23-20-13(2)18(11-14-5-7-15(21)8-6-14)17-10-9-16(22-3)12-19(17)20/h5-12H,4H2,1-3H3

InChI Key

UEDUOQKTLXXNEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC2=CC=C(C=C2)Cl)C3=C1C=C(C=C3)OC)C

Origin of Product

United States

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